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molecular formula C17H18N2O2 B8478709 7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

Cat. No. B8478709
M. Wt: 282.34 g/mol
InChI Key: ALLWTWZCBZZCDV-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

In a 1 L copper flask was placed 7-benzyl-5,6,7,8-tetrahydro-[2,7]-naphthyridine-4-carbonitrile (44.8 g, 0.18 mol) in ethanol (200 mL). A solution of sodium hydroxide (36 g, 0.9 mol) in water (200 mL) was added and the resulting mixture was refluxed for 8 hr. The reaction mixture was concentrated under reduced pressure. To the residue was added ethanol (150 mL) and toluene (150 mL) and concentrated under reduced pressure. This process was repeated three times. Finally methanol (150 mL) and toluene (150 mL) were added and concentrated under reduced pressure. The solid residue was further dried under high vacuum line overnight. To the residue was added a solution of 30% sulfuric acid in methanol (w/w, 800 mL) and refluxed for 24 hr. The reaction mixture was cooled to room temperature and filtered to remove white solid (inorganic salt). The solid on filter paper was washed with methanol (100 mL) and the filtrate was concentrated under reduced pressure. To the residue was added ice (300 g) and basified with ammonium hydroxide (175 mL. 28-38% ammonia). The mixture was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine (150 mL), filtered through 1 PS filter paper and concentrated to give a brown oil. The oil was purified by flash chromatography on silica gel (500 g) with anhydrous sodium sulfate (50 g) on top packed with hexane. The column was eluted with 200 mL portions of 25% ethyl acetate in hexane followed by 50% ethyl acetate in hexane. The eluent containing product was concentrated to give the title compound (39.1 g, 77%) as an oil which solidified on standing. 1H NMR 60 MHz, (CDCl3), δ 8.8 (s, 1H), 8.2 (s, 1H), 7.3 (s, 5H), 3.8 (s, 3H), 3.6 (s, 2H), 3.5 (s, 2H), 3.2 (m, 2H), 2.6 (m, 2H).
Name
7-benzyl-5,6,7,8-tetrahydro-[2,7]-naphthyridine-4-carbonitrile
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:17][C:16]2[CH:15]=[N:14][CH:13]=[C:12]([C:18]#N)[C:11]=2[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:20].[Na+].[CH2:22]([OH:24])C>O>[CH3:22][O:24][C:18]([C:12]1[C:11]2[CH2:10][CH2:9][N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH2:17][C:16]=2[CH:15]=[N:14][CH:13]=1)=[O:20] |f:1.2|

Inputs

Step One
Name
7-benzyl-5,6,7,8-tetrahydro-[2,7]-naphthyridine-4-carbonitrile
Quantity
44.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC=2C(=CN=CC2C1)C#N
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L copper flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 8 hr
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethanol (150 mL) and toluene (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Finally methanol (150 mL) and toluene (150 mL) were added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was further dried under high vacuum line overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the residue was added a solution of 30% sulfuric acid in methanol (w/w, 800 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hr
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove white solid (inorganic salt)
FILTRATION
Type
FILTRATION
Details
The solid on filter paper
WASH
Type
WASH
Details
was washed with methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ice (300 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered through 1 PS
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on silica gel (500 g) with anhydrous sodium sulfate (50 g) on top
WASH
Type
WASH
Details
The column was eluted with 200 mL portions of 25% ethyl acetate in hexane
ADDITION
Type
ADDITION
Details
The eluent containing product
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN=CC=2CN(CCC12)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.1 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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